4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, which “4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione” is a part of, has been a topic of interest in medicinal chemistry . Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction are some of the methods used in the synthesis .Molecular Structure Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C 4 N 2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .Scientific Research Applications
Alcohol Amine-Catalyzed CO2 Conversion
The compound can be used in alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water . Alcohol amines showed considerable activating ability to CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water . Notably, when diethanolamine (DEA) was used as the catalyst, 94% yield of quinazoline-2,4-(1H,3H)-dione could be achieved .
Synthesis of Remedial Drugs
Quinazoline-2,4(1H,3H)-dione and its derivatives are important intermediates as key building blocks in the synthesis of remedial drugs for heart disease and hypertension . They are usually prepared with toxic and environment-unfriendly reagents, such as phosgene, potassium cyanate and isocyanate . Recently, it has been reported that quinazoline-2,4(1H,3H)-dione could be prepared via the coupling of CO2 and 2-aminobenzonitriles .
Bioactivities Research
Due to the significant biological activities, quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . This review summarizes the recent advances in the synthesis and biological activities investigations of quinazoline derivatives .
Future Directions
Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests that “4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione” and similar compounds may continue to be a topic of interest in future research.
properties
IUPAC Name |
4-(2-methoxyethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-7-6-12-10-8-4-2-3-5-9(8)13-11(16)14-10/h2-5H,6-7H2,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXFOZYJIUOBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=S)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.